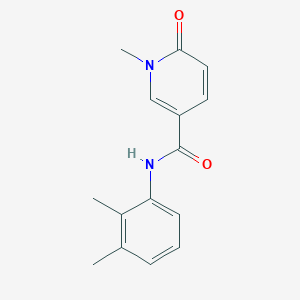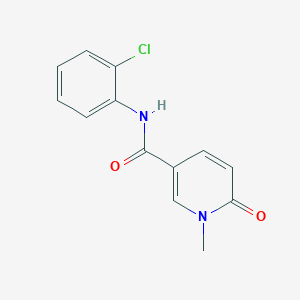
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, commonly known as FMePy, is a chemical compound that belongs to the class of pyridine carboxamides. FMePy has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
FMePy inhibits HDAC by binding to its catalytic site, thereby preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. FMePy has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
FMePy has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of HDAC activity, and inhibition of cancer cell proliferation. FMePy has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FMePy has several advantages for lab experiments, including its high potency as an HDAC inhibitor, its selectivity for cancer cells, and its ability to induce apoptosis in cancer cells. However, FMePy also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
FMePy has significant potential for future research in various fields, including cancer treatment, anti-inflammatory therapy, and epigenetic regulation. Some of the future directions for FMePy research include the development of more potent and selective HDAC inhibitors, the identification of new targets for FMePy, and the investigation of FMePy's effects on other diseases and conditions.
Conclusion
In conclusion, FMePy is a promising chemical compound with significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit HDAC and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of FMePy and its potential applications in various fields.
Synthesemethoden
FMePy can be synthesized using various methods, including the reaction of 3-fluoroaniline with methyl 2-pyridinecarboxylate in the presence of a catalyst. Another method involves the reaction of 3-fluoroaniline with 2-chloro-6-methylpyridine-3-carboxylic acid followed by the addition of triethylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain FMePy.
Wissenschaftliche Forschungsanwendungen
FMePy has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been identified as a potent inhibitor of histone deacetylase (HDAC), an enzyme that plays a crucial role in regulating gene expression. FMePy has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-16-8-9(5-6-12(16)17)13(18)15-11-4-2-3-10(14)7-11/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHCEVPDXHCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)



![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)